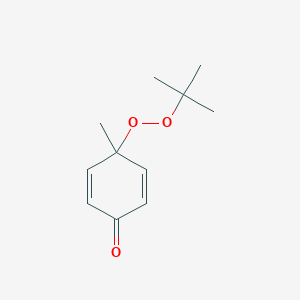
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one: is an organic peroxide compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a tert-butylperoxy group attached to a cyclohexadienone ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the oxidative dearomatization of phenols. One common method uses ruthenium catalysts to facilitate the oxidation process, transforming phenols into cyclohexadienones . The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and an acid catalyst to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative processes using similar catalytic systems. The scalability of the reaction allows for the efficient production of this compound, which can then be utilized in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The tert-butylperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Ruthenium catalysts, acid catalysts.
Major Products Formed:
Quinones: Formed through oxidation reactions.
Phenols: Formed through reduction reactions.
Substituted Cyclohexadienones: Formed through substitution reactions.
Applications De Recherche Scientifique
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond in the tert-butylperoxy group. This process produces tert-butoxy radicals, which can initiate various radical-mediated reactions . The molecular targets and pathways involved include the oxidation of organic substrates and the formation of radical intermediates.
Comparaison Avec Des Composés Similaires
tert-Butyl peroxybenzoate: Another organic peroxide with similar radical-generating properties.
Di-tert-butyl peroxide: A commonly used radical initiator in polymerization reactions.
tert-Butyl hydroperoxide: A simpler peroxide used in oxidation reactions.
Uniqueness: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which provides additional reactivity and versatility in chemical reactions compared to other peroxides. Its ability to undergo oxidative dearomatization and form quinones makes it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
119711-73-8 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
4-tert-butylperoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O3/c1-10(2,3)13-14-11(4)7-5-9(12)6-8-11/h5-8H,1-4H3 |
Clé InChI |
PZTUGPLBFDQACO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)C=C1)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
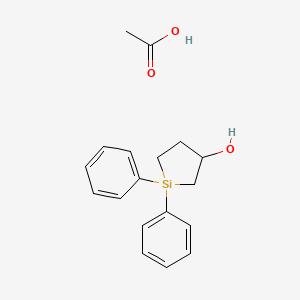

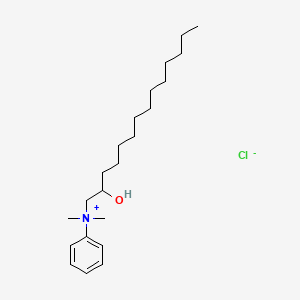
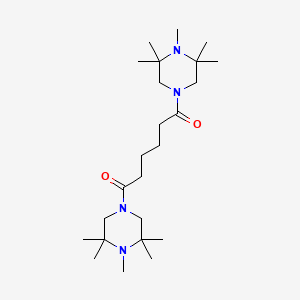
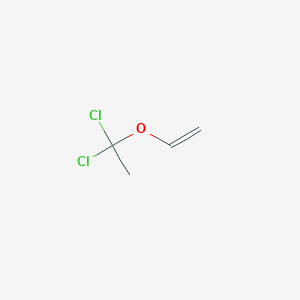
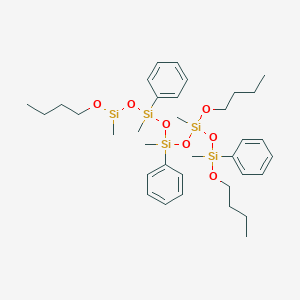
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
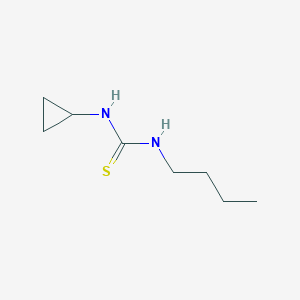
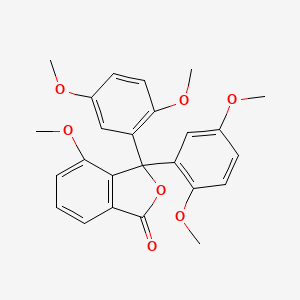
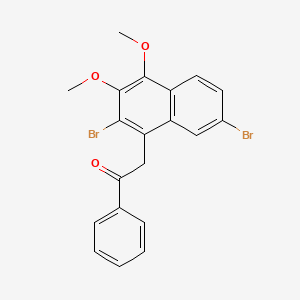
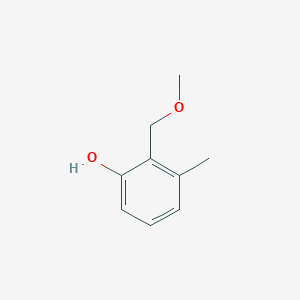
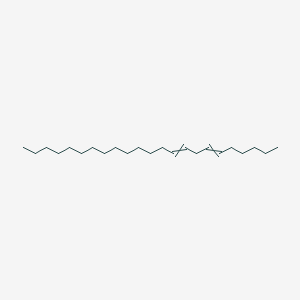
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
